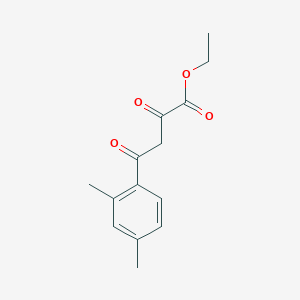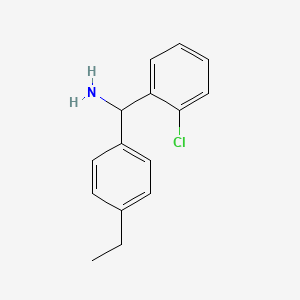
Methyl 2,6-dichloro-5-(trifluoromethyl)-4-pyrimidinecarboxylate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves halogenation and ammoniation reactions . For instance, the preparation of 2,6-dichloro-4-trifluoromethyl-aniline involves using p-Chlorobenzotrifluoride as the starting material, which is subjected to halogenation and ammoniation reactions .
Scientific Research Applications
Synthesis of Analogues and Derivatives
Methyl 2,6-dichloro-5-(trifluoromethyl)-4-pyrimidinecarboxylate has been utilized in the synthesis of various analogues and derivatives. For example, Sukach et al. (2015) demonstrated its use in the synthesis of trifluoromethylated 4,5-dihydroorotic acid analogues, highlighting its versatility in creating new chemical entities with potential biochemical applications (Sukach et al., 2015).
Chemical Reactions and Interactions
The compound's role in chemical reactions has been studied extensively. For instance, Palanki et al. (2000) explored its structure-activity relationship in gene expression inhibition, showing its potential in biomedical research (Palanki et al., 2000). Liu Guo-ji (2009) researched its use in synthesizing new intermediates, indicating its significance in the development of novel compounds (Liu Guo-ji, 2009).
Structural Analysis
The structural analysis of compounds related to this compound is another area of focus. For instance, studies by Bunker et al. (2010) on structural isomers highlight the importance of this compound in understanding molecular geometry and interactions (Bunker et al., 2010).
Applications in Drug Synthesis
This compound has been used in the synthesis of potential pharmacological agents. For example, research by Sansebastiano et al. (1993) on its derivatives showed promising antiviral and antimycotic activities, suggesting its utility in drug development (Sansebastiano et al., 1993).
Safety and Hazards
The safety data sheet for a related compound, Methyl 2,6-dichloro-5-fluoronicotinate, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care, using protective equipment and working in a well-ventilated area .
Mechanism of Action
Target of Action
Similar compounds, such as trifluoromethylpyridines, are known to be used in the agrochemical and pharmaceutical industries .
Mode of Action
The biological activities of trifluoromethylpyridine (tfmp) derivatives, which are structurally similar, are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives are known to be used in the protection of crops from pests .
Result of Action
It is known that tfmp derivatives have been used in the agrochemical industry for crop protection .
Action Environment
The effectiveness of similar compounds in the agrochemical industry suggests that they may be stable and effective in various environmental conditions .
Properties
IUPAC Name |
methyl 2,6-dichloro-5-(trifluoromethyl)pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3N2O2/c1-16-5(15)3-2(7(10,11)12)4(8)14-6(9)13-3/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMJPCAZDAOADO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC(=N1)Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601173674 | |
| Record name | Methyl 2,6-dichloro-5-(trifluoromethyl)-4-pyrimidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601173674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190198-37-8 | |
| Record name | Methyl 2,6-dichloro-5-(trifluoromethyl)-4-pyrimidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190198-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,6-dichloro-5-(trifluoromethyl)-4-pyrimidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601173674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoate](/img/structure/B1420084.png)
![[2,5-Dimethyl-1-(pyridin-3-ylmethyl)pyrrol-3-yl]methanamine](/img/structure/B1420085.png)
![1-[(6-Oxo-1,6-dihydropyridazin-3-YL)carbonyl]piperidine-2-carboxylic acid](/img/structure/B1420086.png)

![4-[4-(difluoromethoxy)phenyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1420090.png)


![{1-[(2,4-Dichlorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1420094.png)




amine](/img/structure/B1420106.png)

